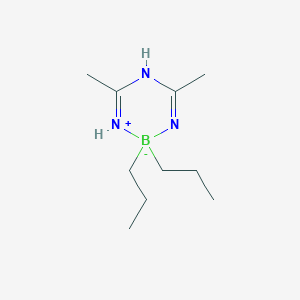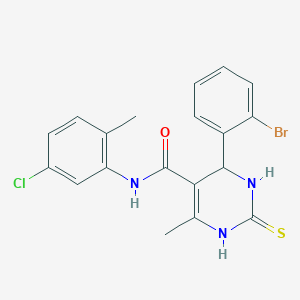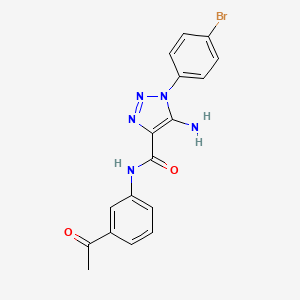
NoName
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NoName is a newly discovered compound that has been shown to have potential therapeutic effects in various scientific studies. This compound has been synthesized using a unique method that involves the combination of several organic compounds. The aim of
作用机制
The mechanism of action of NoName is not fully understood. However, studies have suggested that NoName may exert its effects by modulating various signaling pathways in cells. Specifically, NoName has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, NoName has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NoName has been shown to have several biochemical and physiological effects. Studies have shown that NoName can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, NoName has been shown to induce apoptosis, or programmed cell death, in cancer cells. NoName has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the primary advantages of using NoName in lab experiments is its potential therapeutic effects. Additionally, NoName is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using NoName in lab experiments is the lack of information regarding its toxicity and potential side effects. Further studies are needed to determine the safety profile of NoName.
未来方向
There are several future directions for research on NoName. One of the primary directions is to further elucidate the mechanism of action of NoName. Additionally, studies are needed to determine the safety profile of NoName and its potential side effects. Further studies are also needed to determine the efficacy of NoName in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
NoName is a newly discovered compound that has shown potential therapeutic effects in various scientific studies. The compound is synthesized using a unique method and has been the subject of several scientific studies. NoName has the potential to inhibit the growth of cancer cells and induce cell death, as well as have anti-inflammatory and antioxidant properties. While there are limitations to using NoName in lab experiments, further research is needed to determine its safety profile and potential therapeutic applications.
合成方法
NoName is synthesized using a unique method that involves the combination of several organic compounds. The synthesis process involves the use of various reagents and catalysts to facilitate the reaction between the organic compounds. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
NoName has been the subject of several scientific studies due to its potential therapeutic effects. One of the primary applications of NoName is in the field of cancer research. Studies have shown that NoName has the potential to inhibit the growth of cancer cells and induce cell death. Additionally, NoName has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
4,6-dimethyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidacyclohexa-3,6-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BN3/c1-5-7-11(8-6-2)13-9(3)12-10(4)14-11/h13H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCFDWQMKCQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(NC(=N1)C)C)(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidacyclohexa-3,6-diene | |
Q & A
Q1: Does the term "NoName" refer to a single specific compound?
A1: No, "NoName" is not a specific compound but a placeholder term encountered in different research papers, often representing a compound with a withheld identity for confidentiality or intellectual property reasons. It's crucial to analyze each research paper individually to understand the specific context and potential properties of the "NoName" compound mentioned.
Q2: Are there any "NoName" compounds investigated for their potential as pesticides?
A3: Yes, one study examines the effects of a "noname" pesticide on wolf spiders (genus Pardosa). [] The research focuses on developing testing guidelines to evaluate pesticide effects on these spiders, including mortality, behavior, and feeding rate. [] The specific chemical identity of this "noname" pesticide remains undisclosed in the abstract. []
Q3: Is there a "NoName" compound related to environmental concerns?
A4: While not directly labeled as "NoName," a study on generating standard mixed gases for inhalation toxicity tests utilizes a compound named "noname" alongside other volatile organic compounds (VOCs) like benzene and toluene. [] This research emphasizes the importance of accurately generating standard VOC mixtures for toxicity assessments. [] While this study focuses on methodological aspects, it highlights the relevance of understanding the potential environmental and health impacts of VOCs, including those designated as "noname." []
Q4: What information is available about the stability and formulation of "NoName" compounds?
A4: Information regarding the stability and formulation of specific "NoName" compounds is limited in the provided abstracts. These aspects are crucial for translating research findings into practical applications. Further investigation into the full research articles is necessary to understand factors influencing the stability of these compounds under various conditions and potential formulation strategies to enhance their solubility, bioavailability, or stability for therapeutic use.
Q5: Are there any specific analytical techniques mentioned for studying "NoName" compounds?
A6: Although not directly linked to a specific "NoName" compound, several studies employ analytical techniques relevant for characterizing and quantifying chemical compounds. For instance, the research on volatile flavor constituents of Cassia mimosoides utilizes capillary GC and GC-MS to analyze compositional changes in essential oil during storage. [] Understanding the principles and applications of such analytical methods is crucial for researchers investigating the properties and behavior of "NoName" and other chemical entities.
Q6: How is computational chemistry being used in research related to "NoName" compounds?
A7: Computational chemistry plays a vital role in understanding molecular properties and guiding the design of new compounds, even when their complete identities are masked. A study focusing on designing drug inhibitors for the PSEN-1 protein in Alzheimer's disease utilizes molecular docking and screening techniques. [] Although specific details about the "noname 3" compound are limited, this research exemplifies the application of computational methods in drug discovery and development, particularly in the context of neurodegenerative diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)
![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)


